
(C8-R)-Hydantocidin 5'-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(C8-R)-Hydantocidin 5’-phosphate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of hydantocidin, a naturally occurring nucleoside antibiotic. The addition of the phosphate group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (C8-R)-Hydantocidin 5’-phosphate typically involves the phosphorylation of hydantocidin. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (C8-R)-Hydantocidin 5’-phosphate may involve the use of biotechnological methods, such as microbial fermentation, followed by chemical modification. Engineered microbial strains can be utilized to produce hydantocidin, which is then chemically phosphorylated to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反应分析
Types of Reactions
(C8-R)-Hydantocidin 5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in the reactions of (C8-R)-Hydantocidin 5’-phosphate include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of (C8-R)-Hydantocidin 5’-phosphate depend on the specific reaction conditions and reagents used
科学研究应用
(C8-R)-Hydantocidin 5’-phosphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, (C8-R)-Hydantocidin 5’-phosphate is studied for its potential as an antibiotic and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new antibiotics and antiviral agents.
Industry: In industrial applications, (C8-R)-Hydantocidin 5’-phosphate is used in the production of pharmaceuticals and as a precursor for other valuable chemicals.
作用机制
The mechanism of action of (C8-R)-Hydantocidin 5’-phosphate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibiotic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with nucleic acid synthesis and protein production.
相似化合物的比较
Similar Compounds
Hydantocidin: The parent compound of (C8-R)-Hydantocidin 5’-phosphate, known for its antibiotic properties.
Phosphorylated Nucleosides: Other nucleoside derivatives with phosphate groups, used in various research and industrial applications.
Nucleoside Antibiotics: A class of compounds that includes hydantocidin and its derivatives, known for their antimicrobial properties.
Uniqueness
(C8-R)-Hydantocidin 5’-phosphate stands out due to its enhanced solubility and reactivity compared to its parent compound, hydantocidin
属性
分子式 |
C13H22N3O13P |
|---|---|
分子量 |
459.30 g/mol |
IUPAC 名称 |
(2R)-5-[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H22N3O13P/c17-5-16(24)6(10(20)21)2-1-3-15-11(22)13(14-12(15)23)9(19)8(18)7(29-13)4-28-30(25,26)27/h6-9,17-19,24H,1-5H2,(H,14,23)(H,20,21)(H2,25,26,27)/t6-,7-,8-,9-,13+/m1/s1 |
InChI 键 |
MAXSFYCTFIBEAR-OJMIUMIFSA-N |
手性 SMILES |
C(C[C@H](C(=O)O)N(CO)O)CN1C(=O)[C@@]2([C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC1=O |
规范 SMILES |
C(CC(C(=O)O)N(CO)O)CN1C(=O)C2(C(C(C(O2)COP(=O)(O)O)O)O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
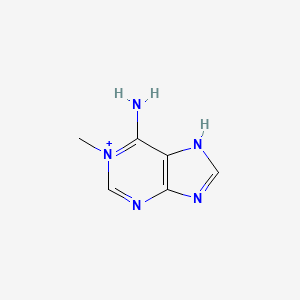
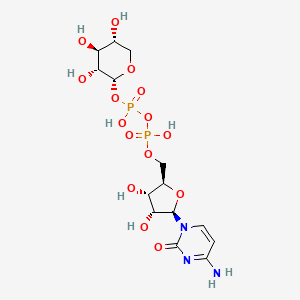
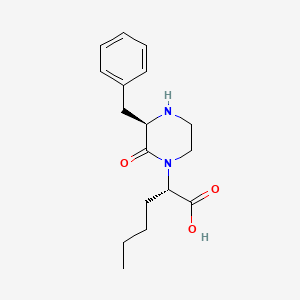
![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)

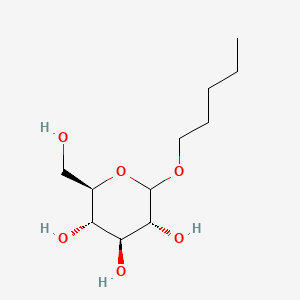
![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
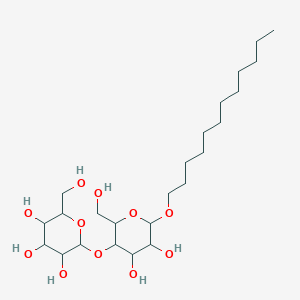
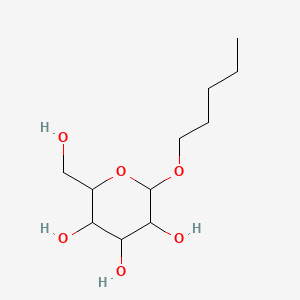
![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)
